Linearmycin B

Description

This compound has been reported in Streptomyces with data available.

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,14E,20E,22E,24E,26E,28E,40E,50E,54E)-62-amino-17,19,31,35,37,39,43,45,47,49,53,57,59-tridecahydroxy-2,16,18,32-tetramethyl-33-oxodohexaconta-2,4,6,8,10,14,20,22,24,26,28,40,50,54-tetradecaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFLEVLIHWJIAE-OTPULODUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/CC/C=C/C=C/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Linearmycin B: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin B is a polyketide antibiotic produced by Streptomyces sp. Mg1, a bacterium isolated from soil.[1] Initially identified alongside its analog Linearmycin A, this class of compounds originally garnered attention for its antifungal properties.[2][3] Subsequent research has revealed potent antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis, through a lytic mechanism that targets the cell membrane.[4][5][6] This document provides a comprehensive technical overview of the discovery, isolation, and biosynthesis of this compound, intended to serve as a resource for researchers in natural product discovery and antibiotic development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆₆H₁₀₃NO₁₆ |

| Average Molecular Weight | 1166.5 g/mol |

| Monoisotopic Mass | 1165.72768620 Da |

| Appearance | Solid |

| Solubility | Predominantly insoluble in aqueous solutions |

Production of this compound

Cultivation of Streptomyces sp. Mg1

The production of this compound is achieved through the fermentation of Streptomyces sp. Mg1. While specific media compositions for maximizing this compound yield have not been extensively published, general cultivation media for Streptomyces can be employed and optimized.

Experimental Protocol: Fermentation of Streptomyces sp. Mg1

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a suitable liquid medium, such as Tryptone Soya Broth (TSB) or a specialized Streptomyces seed medium (e.g., ISP-2), with spores or a mycelial suspension of Streptomyces sp. Mg1.

-

Incubate the seed culture at 28-30°C with shaking at 200 rpm for 2-3 days, or until sufficient growth is observed.

-

-

Production Culture:

-

Inoculate a production medium with the seed culture. A variety of production media can be tested for optimal this compound yield, including those with soy flour, glucose, and other complex nutrients.

-

Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days. The optimal fermentation time should be determined by monitoring the production of this compound at regular intervals.

-

Workflow for Streptomyces sp. Mg1 Fermentation

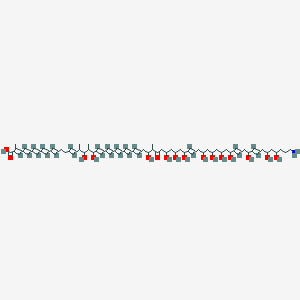

Caption: Workflow for the fermentation of Streptomyces sp. Mg1 to produce this compound.

Isolation and Purification of this compound

This compound is primarily located within the mycelia and is also found in extracellular vesicles.[3] The isolation and purification process involves extraction from the fermentation broth followed by chromatographic separation.

Experimental Protocol: Extraction and Purification

-

Extraction:

-

Separate the mycelia from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake with an organic solvent such as methanol or ethyl acetate. The choice of solvent and the number of extractions should be optimized for maximum recovery.

-

Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

-

Purification:

-

The crude extract can be subjected to preliminary purification using techniques like solid-phase extraction (SPE) to remove highly polar and non-polar impurities.

-

Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is commonly used with a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

-

Fractions are collected and analyzed for the presence of this compound, and those containing the pure compound are pooled and concentrated.

-

Quantitative Data (Illustrative)

| Parameter | Value |

| Fermentation Titer | Not explicitly reported in literature |

| Extraction Yield | Not explicitly reported in literature |

| Purity (Post-HPLC) | >95% (as commercially available) |

Workflow for this compound Isolation and Purification

Caption: General workflow for the isolation and purification of this compound from Streptomyces sp. Mg1 culture.

Structure Elucidation

The structure of this compound has been determined using a combination of spectroscopic techniques.

| Technique | Data |

| Mass Spectrometry | High-resolution mass spectrometry confirms the molecular formula C₆₆H₁₀₃NO₁₆. |

| NMR Spectroscopy | 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the complex polyketide backbone and the connectivity of the various functional groups. Specific chemical shift data for this compound is not readily available in the public domain. |

Biosynthesis of this compound

This compound is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) responsible for the production of linearmycins in Streptomyces sp. Mg1 has been identified (MIBiG accession: BGC0002072).[2] This cluster contains the necessary genes for the assembly of the polyketide chain and its subsequent modifications.

The biosynthesis is initiated with an aminoalkyl starter unit derived from arginine, a process involving the enzymes LnyI, LnyN, LnyO, and LnyT.[4] The polyketide chain is then assembled by a series of PKS modules. The final linear polyketide product is released from the acyl carrier protein by a terminal thioesterase.[4]

Linearmycin Biosynthetic Gene Cluster in Streptomyces sp. Mg1

Caption: Proposed biosynthetic pathway for this compound in Streptomyces sp. Mg1.

Conclusion

This compound represents a promising class of antibiotics with a distinct mechanism of action. This technical guide provides a foundational overview of its discovery, production, and biosynthesis. Further research is warranted to optimize fermentation and purification processes to improve yields and facilitate more extensive biological evaluation. The elucidation of the complete biosynthetic pathway and the characterization of the tailoring enzymes will open avenues for biosynthetic engineering to generate novel Linearmycin analogs with enhanced therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. BGC0002072 [mibig.secondarymetabolites.org]

- 3. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genome Analysis of Streptomyces nojiriensis JCM 3382 and Distribution of Gene Clusters for Three Antibiotics and an Azasugar across the Genus Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stubbendiecklab.com [stubbendiecklab.com]

- 6. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Linearmycin B: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin B is a linear polyketide natural product with notable antifungal and antibacterial activities. Produced by Streptomyces species, this complex molecule has garnered interest for its unique structure and its mechanism of action, which involves the disruption of the cytoplasmic membrane of susceptible organisms. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its chemical structure, physicochemical properties, and biological activities. The document includes a summary of available quantitative data, detailed experimental methodologies for its study, and visual representations of its known signaling pathway interactions to facilitate further research and development.

Chemical Structure and Properties

This compound is a very long-chain fatty acid derivative characterized by a polyene backbone, multiple hydroxyl groups, and a terminal amino group. Its complex structure is a product of a type I polyketide synthase pathway.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C66H103NO16 | PubChem |

| Molecular Weight | 1166.5 g/mol | PubChem |

| Appearance | Solid | Inferred from literature |

| Solubility | Predominantly insoluble in aqueous solutions. Soluble in organic solvents like DMSO and methanol. | --INVALID-LINK--, --INVALID-LINK-- |

Spectroscopic Data

Detailed NMR and mass spectrometry data are crucial for the structural confirmation and identification of this compound. While complete peak lists and spectra are not consistently available in public databases, the following provides a general overview of expected spectroscopic characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are expected to be complex due to its large size and numerous stereocenters. Key features would include:

-

1H NMR: Signals in the olefinic region (δ 5.0-7.0 ppm) corresponding to the polyene chain, multiple signals in the carbinol region (δ 3.0-4.5 ppm) from protons attached to hydroxylated carbons, and aliphatic signals (δ 0.8-2.5 ppm) from the long carbon backbone and methyl groups.

-

13C NMR: A large number of signals corresponding to the 66 carbon atoms, with distinct regions for sp2 carbons of the polyene system, sp3 carbons bearing hydroxyl groups, and aliphatic carbons.

Specific 1H and 13C NMR chemical shift data for this compound are not available in the reviewed literature.

2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Biological Activity and Mechanism of Action

This compound exhibits potent activity against Gram-positive bacteria and also has antifungal properties. Its primary mechanism of action is the disruption of the cytoplasmic membrane.[1]

3.1. Antimicrobial Spectrum

Linearmycins, including this compound, are known to inhibit the growth of various Gram-positive bacteria.[1] Lysis, however, appears to be more restricted to certain species, particularly within the Bacillus genus.[1]

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Organism | MIC (µg/mL) | Source |

| Bacillus subtilis | Data not specifically available for this compound. Linearmycin A has reported activity. | General literature |

| Staphylococcus aureus | Data not specifically available for this compound. Linearmycin A has reported activity. | General literature |

| Fungi | Data not specifically available for this compound. Linearmycin A has reported activity against Candida albicans. | General literature |

3.2. Mechanism of Action: Membrane Disruption

This compound acts by inserting into the cytoplasmic membrane of susceptible bacteria, leading to a loss of membrane integrity. This disruption results in the dissipation of the membrane potential, leakage of cellular contents, and ultimately cell death.[1][2] This mode of action is independent of cell growth and metabolism.[1]

Signaling Pathway Interactions

In Bacillus subtilis, exposure to linearmycins activates the YfiJK two-component signaling system (also referred to as LnrJK).[3][4] This system is involved in the bacterial stress response and contributes to linearmycin resistance.

Upon membrane stress induced by this compound, the sensor histidine kinase YfiJ is activated.[3] YfiJ then phosphorylates the response regulator YfiK.[3] Phosphorylated YfiK acts as a transcriptional activator, binding to the promoter of the yfiLMN operon and inducing its expression.[3] The yfiLMN operon encodes an ABC transporter that is thought to function as an efflux pump, contributing to linearmycin resistance.[3]

Experimental Protocols

The following sections provide generalized protocols for the isolation, purification, and characterization of this compound, based on methods used for similar natural products from Streptomyces.

5.1. Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of linearmycins from Streptomyces sp. culture.

References

- 1. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linearmycins Activate a Two-Component Signaling System Involved in Bacterial Competition and Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Blueprint: A Technical Guide to the Identification of the Linearmycin B Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of the Linearmycin B biosynthetic gene cluster (BGC). This compound, a member of the linearmycin family of polyketide antibiotics, is produced by Streptomyces sp. Mg1 and exhibits both antifungal and antibacterial activities. Understanding the genetic basis of its biosynthesis is crucial for harnessing its therapeutic potential and for future bioengineering efforts to create novel analogs.

The this compound Biosynthetic Gene Cluster: A Quantitative Overview

The biosynthesis of this compound is orchestrated by a large, contiguous set of genes organized in a single Type I polyketide synthase (PKS) cluster. Genomic analysis of Streptomyces sp. Mg1 has revealed a significant genetic locus dedicated to the production of the linearmycin family of compounds.

A detailed examination of the linearmycin BGC (designated BGC0002072 in the MIBiG database) reveals a cluster spanning approximately 175.4 kilobase pairs (kb) and containing 27 open reading frames (ORFs).[1][2] This includes nine core polyketide synthase genes, alongside genes encoding tailoring enzymes, regulatory proteins, and transport functions.[1][2] The table below summarizes the key quantitative data associated with the identified genes in the linearmycin cluster.

| Gene (lny) | Locus Tag (Ex.) | Predicted Function |

| lnyA-G, lnyI-T | M444_04750 etc. | Tailoring enzymes (e.g., hydroxylases, methyltransferases) |

| lnyHA, lnyHI | - | Core Polyketide Synthase (PKS) modules |

Note: A detailed annotation with specific ORF sizes and protein molecular weights for all 27 genes is a subject of ongoing research and has not been fully published in the reviewed literature. The gene names are based on published diagrams of the cluster.[3]

Experimental Protocols for BGC Identification and Characterization

The identification and functional validation of the this compound biosynthetic gene cluster involve a multi-step process combining bioinformatics, molecular biology, and analytical chemistry. Below are detailed methodologies for the key experiments.

Genomic DNA Library Construction

This protocol outlines the creation of a genomic DNA library from Streptomyces sp. Mg1, a crucial first step for sequencing and screening for the target BGC.

Materials:

-

Streptomyces sp. Mg1 culture

-

Lysis buffer (e.g., containing lysozyme, proteinase K)

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol and isopropanol

-

Cosmid or fosmid vector (e.g., pOJ446)

-

Restriction enzymes (e.g., BamHI, HindIII)

-

T4 DNA ligase

-

E. coli packaging extract

-

Host E. coli strain

Procedure:

-

Genomic DNA Isolation:

-

Culture Streptomyces sp. Mg1 in a suitable liquid medium to mid-log phase.

-

Harvest mycelia by centrifugation.

-

Resuspend the pellet in lysis buffer and incubate to degrade the cell wall and proteins.

-

Perform phenol:chloroform extractions to remove proteins and other cellular debris.

-

Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer. The expected size of the isolated DNA should be over 30 kb.[4]

-

-

Partial Restriction Digest:

-

Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme to generate large fragments (30-40 kb).

-

Perform a time course or enzyme dilution series to find the optimal digestion conditions.

-

Separate the digested DNA on a pulsed-field gel electrophoresis (PFGE) or a low-percentage agarose gel.

-

-

Ligation and Packaging:

-

Excise the desired size range of DNA fragments from the gel and purify.

-

Ligate the size-selected DNA fragments into the prepared cosmid or fosmid vector using T4 DNA ligase.

-

Package the ligation mixture into lambda phage particles using an in vitro packaging extract.

-

-

Transduction and Library Plating:

-

Transduce the host E. coli strain with the packaged cosmids.

-

Plate the transduced cells on selective agar plates to obtain a library of colonies, each containing a different fragment of the Streptomyces sp. Mg1 genome.

-

Gene Knockout via CRISPR-Cas9

To confirm the function of the identified gene cluster, a targeted gene knockout of a key biosynthetic gene (e.g., a PKS gene) is performed. This protocol is adapted for Streptomyces.[5][6][7][8]

Materials:

-

Streptomyces sp. Mg1 wild-type strain

-

CRISPR-Cas9 delivery vector for Streptomyces (e.g., pCRISPomyces-2)

-

sgRNA expression cassette

-

Homology repair template (HRT) with flanking regions of the target gene

-

E. coli conjugation donor strain (e.g., ET12567/pUZ8002)

-

Appropriate antibiotics for selection

Procedure:

-

sgRNA Design and Plasmid Construction:

-

Design a specific single-guide RNA (sgRNA) targeting a conserved and essential domain within a core PKS gene of the lny cluster.

-

Clone the sgRNA expression cassette into the CRISPR-Cas9 vector.

-

Construct the HRT by PCR amplifying and ligating the upstream and downstream flanking regions of the target gene.

-

-

Transformation of E. coli Donor Strain:

-

Transform the final CRISPR-Cas9 construct into the E. coli conjugation donor strain.

-

-

Intergeneric Conjugation:

-

Grow the E. coli donor strain and Streptomyces sp. Mg1 recipient strain to the appropriate growth phase.

-

Mix the donor and recipient cells on a suitable agar medium for conjugation.

-

Overlay the conjugation plate with antibiotics to select for Streptomyces exconjugants that have received the CRISPR-Cas9 plasmid.

-

-

Screening and Verification of Mutants:

-

Isolate individual exconjugant colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

Analyze the mutant strain for the loss of this compound production using techniques like HPLC or LC-MS.

-

Heterologous Expression of the Biosynthetic Gene Cluster

To definitively prove that the identified gene cluster is responsible for this compound production, the entire BGC can be expressed in a heterologous host. Streptomyces coelicolor is a commonly used host for this purpose.[9][10][11][12][13]

Materials:

-

Genomic DNA of Streptomyces sp. Mg1

-

A suitable bacterial artificial chromosome (BAC) or cosmid vector

-

Streptomyces coelicolor as a heterologous host (e.g., a strain with deleted native polyketide clusters to reduce background metabolites)

-

E. coli strain for cloning and conjugation

Procedure:

-

Cloning the Entire BGC:

-

Identify a BAC or cosmid clone from the genomic library that contains the entire this compound gene cluster. This can be achieved by screening the library with probes designed from known lny gene sequences.

-

-

Transfer to the Heterologous Host:

-

Introduce the BAC/cosmid containing the lny cluster into a suitable E. coli donor strain.

-

Perform intergeneric conjugation between the E. coli donor and the S. coelicolor recipient strain.

-

Select for S. coelicolor exconjugants carrying the BGC.

-

-

Analysis of Metabolite Production:

-

Cultivate the heterologous host under various fermentation conditions to induce the expression of the lny gene cluster.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by HPLC and LC-MS/MS and compare the metabolic profile to that of the wild-type Streptomyces sp. Mg1 and a negative control (S. coelicolor without the BGC).

-

Confirm the production of this compound in the heterologous host by comparing retention times and mass spectra with an authentic standard.

-

Visualizing the Biosynthetic and Experimental Logic

To better understand the complex processes involved in this compound biosynthesis and its identification, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway for this compound.

References

- 1. Genome Analysis of Streptomyces nojiriensis JCM 3382 and Distribution of Gene Clusters for Three Antibiotics and an Azasugar across the Genus Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 6. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]

- 8. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Streptomyces coelicolor host for the heterologous expression of Type III polyketide synthase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. A Streptomyces coelicolor host for the heterologous expression of Type III polyketide synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Linearmycin B on Bacterial Membranes: A Technical Guide

Abstract

Linearmycin B, a member of the linearmycin family of polyketide antibiotics, exhibits potent activity against Gram-positive bacteria. Originally identified for its antifungal properties, its antibacterial mechanism has been elucidated as a direct assault on the cytoplasmic membrane. This technical guide provides an in-depth analysis of this compound's mode of action, detailing its interaction with the bacterial membrane, the resulting physiological consequences, and the bacterial response to this attack. We present a synthesis of current research, including quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visual representations of the key pathways and workflows involved. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.

Core Mechanism of Membrane Disruption

The primary antibacterial target of the linearmycin family is the cytoplasmic membrane.[1][2][3] Unlike antibiotics that inhibit cell wall synthesis or intracellular processes, linearmycins physically compromise the membrane's integrity, a mechanism that is rapid and largely independent of the cell's metabolic state.[1][2][3]

Direct Interaction with the Lipid Bilayer

This compound directly interacts with and disrupts the lipid bilayer of bacterial membranes. This has been demonstrated conclusively using in vitro models, such as liposomes, where linearmycins induce lysis in the absence of any other cellular components like proteins or specific receptors.[1][2][3]

Structurally, linearmycins share similarities with antifungal polyenes, which interact with ergosterol in fungal membranes.[3] However, bacterial membranes lack sterols. The activity of linearmycin against bacteria, therefore, proceeds via a different mechanism. A proposed model suggests that the long, non-polar polyene backbone of the linearmycin molecule anchors into the membrane.[3] The estimated length of this polyene region (~30Å) is sufficient to span at least a single leaflet of the phospholipid bilayer (~20Å), leading to structural disorganization and loss of barrier function.[3]

Membrane Depolarization

A critical and immediate consequence of linearmycin exposure is the rapid depolarization of the cytoplasmic membrane.[1][2][3] The bacterial membrane maintains a crucial electrochemical gradient, known as the membrane potential, which drives essential processes like ATP synthesis, nutrient transport, and motility. By disrupting the lipid bilayer, linearmycins likely form transient pores or channels, causing an uncontrolled efflux of ions (such as K+) down their concentration gradients. This dissipates the membrane potential, leading to a swift loss of cellular viability.[1][2]

Cellular Lysis

While linearmycins inhibit the growth of all tested Gram-positive bacteria, they induce complete cellular lysis only in certain species, most notably some Bacillus species.[1][2][3][4] This lytic activity occurs even when cellular metabolism, growth, and cell wall synthesis are inhibited, highlighting that the intrinsic, direct action on the membrane is sufficient to cause cell rupture.[1][2][3] The precise factors that differentiate a lytic outcome from static inhibition in different bacterial species are still under investigation but may relate to differences in membrane composition or cell wall architecture.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of linearmycins can be quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and measurements of membrane potential changes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Linearmycin-Containing Extracts

The following table summarizes the MIC values for extracellular vesicle preparations containing linearmycins against various bacterial strains. These values represent the lowest concentration required to inhibit visible growth.[5][6][7]

| Bacterial Strain | Gram Status | MIC (µg/mL) | Lytic Effect | Reference |

| Bacillus subtilis 3610 | Gram-Positive | 16 | Yes | [3] |

| Bacillus cereus | Gram-Positive | 32 | Yes | [3] |

| Bacillus anthracis Sterne | Gram-Positive | 16 | Yes | [3] |

| Staphylococcus aureus | Gram-Positive | 32 | No | [3] |

| Streptococcus pyogenes | Gram-Positive | > 64 | No | [3] |

| Escherichia coli | Gram-Negative | > 64 | No | [3] |

| Pseudomonas aeruginosa | Gram-Negative | > 64 | No | [3] |

Note: Data is derived from experiments using linearmycin-laden extracellular vesicles isolated from Streptomyces sp. strain Mg1.

Bacterial Response and Resistance

Bacteria are not passive targets. Bacillus subtilis, for instance, has a specific signaling system to counteract membrane-damaging agents like linearmycins.

Exposure to linearmycins activates a two-component signaling (TCS) system known as YfiJK (also named LnrJK).[8] The membrane-anchored histidine kinase, YfiJ, likely senses the membrane perturbation caused by linearmycin.[8] Upon activation, YfiJ phosphorylates its cognate response regulator, YfiK. Phosphorylated YfiK then activates the expression of an operon encoding an ABC (ATP-binding cassette) transporter, YfiLMN.[8] This transporter is believed to confer resistance by effluxing the linearmycin molecules from the cell or the membrane, thereby reducing their effective concentration.[8]

Experimental Protocols

Investigating the mechanism of membrane-active agents like this compound involves several key assays. Below are detailed methodologies for foundational experiments.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[5][6]

Methodology (Broth Microdilution):

-

Preparation of Antimicrobial Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

-

Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., B. subtilis) in MHB to log phase. Dilute the culture to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

Membrane Depolarization Assay

This assay uses a voltage-sensitive fluorescent dye to measure changes in the bacterial membrane potential in real-time.[9][10]

Methodology (Using DiSC₃(5) Dye):

-

Cell Preparation: Grow B. subtilis to mid-log phase (OD₆₀₀ ≈ 0.4). Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., PBS supplemented with 10 mM glucose), and resuspend to a final OD₆₀₀ of 0.2.[10][11]

-

Dye Loading: Add the voltage-sensitive dye DiSC₃(5) to the cell suspension to a final concentration of 1 µM. Incubate in the dark at 37°C to allow the dye to incorporate into the polarized membranes, which quenches its fluorescence.

-

Fluorescence Measurement: Place the cell suspension in a fluorometer cuvette. Monitor the fluorescence at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm until a stable baseline is achieved.

-

Addition of Agent: Add this compound to the cuvette at its target concentration (e.g., 2x MIC).

-

Data Acquisition: Continuously record the fluorescence intensity. Depolarization of the membrane causes the dye to be released into the cytoplasm, resulting in a significant increase in fluorescence. A known depolarizing agent like valinomycin can be used as a positive control.[10]

Liposome Lysis (Leakage) Assay

This in vitro assay directly tests the ability of a compound to disrupt a lipid bilayer by measuring the release of an encapsulated fluorescent dye from artificial vesicles.[3]

Methodology (Using Calcein-Loaded LUVs):

-

LUV Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of bacterial membrane-mimicking phospholipids (e.g., phosphatidylglycerol and cardiolipin). Encapsulate a high concentration of the fluorescent dye calcein (e.g., 50 mM) within the LUVs during their formation by extrusion. At this concentration, calcein fluorescence is self-quenched.

-

Purification: Remove non-encapsulated calcein from the LUV suspension using size-exclusion chromatography.

-

Leakage Assay: Dilute the calcein-loaded LUVs in a buffer solution in a fluorometer cuvette.

-

Fluorescence Measurement: Measure the baseline fluorescence (excitation ~495 nm, emission ~515 nm).

-

Addition of Agent: Add this compound to the LUV suspension.

-

Data Acquisition: Record the fluorescence intensity over time. If this compound disrupts the liposomes, calcein is released into the buffer, diluting it and causing a significant increase in fluorescence (dequenching). Complete lysis can be achieved by adding a detergent like Triton X-100 to establish a maximum fluorescence signal (100% leakage).

Summary and Future Directions

This compound represents a potent class of membrane-targeting antibiotics with a clear mechanism of action against Gram-positive bacteria. Its ability to directly disrupt the lipid bilayer, leading to rapid membrane depolarization and cell lysis, makes it an attractive candidate for combating bacterial infections, including those caused by drug-resistant pathogens.

Key Takeaways:

-

Direct Membrane Target: The primary target is the cytoplasmic membrane, which is physically disrupted.[1][2][3]

-

Mechanism: The mechanism involves membrane depolarization and loss of barrier integrity, independent of cell metabolism.[1][2][3]

-

Spectrum of Activity: Linearmycins are broadly inhibitory against Gram-positive bacteria but show selective lytic activity against Bacillus species.[1][2][3]

-

Bacterial Defense: Bacteria can mount a defense through TCS-regulated ABC transporters that efflux the antibiotic.[8]

Future research should focus on a more detailed structure-activity relationship analysis to optimize the antibacterial activity while minimizing potential toxicity. Furthermore, exploring the potential for synergistic combinations with other antibiotics that may be potentiated by this compound's membrane-permeabilizing effects could open new avenues for therapeutic development. Understanding the basis for its selective lytic activity could also provide deeper insights into the unique membrane physiology of different bacterial species.

References

- 1. researchgate.net [researchgate.net]

- 2. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stubbendiecklab.com [stubbendiecklab.com]

- 4. Comparison of the activity of ionophores with other antibacterial agents against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. emerypharma.com [emerypharma.com]

- 7. idexx.dk [idexx.dk]

- 8. journals.asm.org [journals.asm.org]

- 9. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

Linearmycin B: A Technical Guide to a Membrane-Targeting Polyketide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin B, a member of the linear polyene antibiotic family, represents a class of secondary metabolites produced by Streptomyces species. Initially recognized for its antifungal properties, recent research has highlighted its potent antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and the associated signaling pathways that govern bacterial response. Detailed experimental protocols for its isolation, characterization, and activity assessment are provided, alongside a comprehensive summary of its known antimicrobial spectrum. This document aims to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of this unique polyketide antibiotic.

Introduction

This compound is a linear polyketide antibiotic produced by Streptomyces sp. strain Mg1.[1][2][3] Structurally, it shares features with other polyene antibiotics, possessing a long, linear carbon backbone with multiple conjugated double bonds.[1] While initially identified for its antifungal activity, this compound has garnered significant interest for its lytic activity against Gram-positive bacteria, most notably Bacillus subtilis.[4][5] A key characteristic of linearmycins is their poor solubility in aqueous solutions, a challenge that is overcome by their incorporation into extracellular vesicles by the producing organism, which facilitates their delivery to target cells.[2][4][6][7] This guide delves into the technical details of this compound, from its molecular basis of action to practical methodologies for its study.

Biosynthesis and Production

This compound is synthesized via a type I polyketide synthase (PKS) pathway.[1] The biosynthesis of linearmycins is intricately linked to the formation of extracellular vesicles in Streptomyces sp. Mg1. Abolishing linearmycin production has been shown to diminish the production of these vesicles, suggesting a deep connection between this specialized metabolism and bacterial membrane physiology.[6]

Production Data

Quantitative data on the production yield of this compound from Streptomyces sp. Mg1 fermentations are not extensively reported in publicly available literature. However, optimization of fermentation conditions is a critical step in maximizing the yield of secondary metabolites. General strategies for optimizing antibiotic production from Streptomyces species in submerged batch fermentation include adjusting physical and chemical parameters such as media composition, pH, temperature, aeration, and agitation speed.[8][9][10] For instance, studies on other Streptomyces species have shown that optimizing carbon and nitrogen sources, as well as fermentation time, can significantly enhance antibiotic production.[8]

Table 1: General Parameters for Optimizing Streptomyces Fermentation for Antibiotic Production

| Parameter | Typical Range/Considerations | Rationale |

| Carbon Source | Glucose, Starch, Dextrose (e.g., 10-15 g/L) | Primary energy and carbon source for growth and secondary metabolism. |

| Nitrogen Source | Yeast Extract, Malt Extract, Glycine (e.g., 10-15 g/L) | Provides nitrogen for amino acid and nucleotide synthesis, crucial for enzyme production. |

| pH | 6.5 - 10.0 | Influences enzyme activity and nutrient uptake. |

| Temperature | 25 - 30°C | Optimal temperature for growth and enzyme function of most Streptomyces species. |

| Agitation Speed | 200 rpm | Ensures proper mixing and oxygen transfer in submerged cultures. |

| Incubation Time | 7 days | Secondary metabolite production often occurs in the stationary phase of growth. |

| Dissolved Oxygen | >20% saturation | Aerobic process; crucial for high growth rate and antibiotic synthesis.[9] |

Mechanism of Action

The primary antibacterial target of this compound is the cytoplasmic membrane.[5] Unlike cell-wall targeting antibiotics, linearmycins can induce lysis even in non-growing cells, indicating a direct and intrinsic capacity to disrupt the cell envelope.[7] Exposure to linearmycins leads to a rapid depolarization of the cytoplasmic membrane in Bacillus subtilis, resulting in a loss of cell viability.[5] This membrane-targeting mechanism is consistent with its structural similarity to other polyene antibiotics that interact with membrane components.[1]

Signaling Pathway: The YfiJK (LnrJK) Two-Component System in Bacillus subtilis

In response to the stress induced by this compound, Bacillus subtilis activates a two-component signaling (TCS) system encoded by the yfiJK (also known as lnrJK) operon.[4][11] This system is a key component of the bacterial defense mechanism against this antibiotic.

The process is initiated when the membrane-anchored histidine kinase, YfiJ (LnrJ), senses the presence of linearmycin, either directly or through the membrane perturbation it causes.[4] This sensing event triggers the autophosphorylation of YfiJ. The phosphate group is then transferred to the cognate response regulator, YfiK (LnrK). Phosphorylated YfiK subsequently acts as a transcriptional activator for the downstream lnrLMN (yfiLMN) operon. This operon encodes an ATP-binding cassette (ABC) transporter that is necessary and sufficient for conferring resistance to linearmycins, likely by effluxing the antibiotic from the cell.[4][11]

Antimicrobial Spectrum

This compound exhibits activity against a range of Gram-positive bacteria and has also been noted for its antifungal properties. Its activity against Gram-negative bacteria is limited.[11]

Table 2: Antimicrobial Activity of Linearmycins

| Organism | Gram Stain | Growth Inhibition | Lysis | Reference(s) |

| Bacillus subtilis | Positive | Yes | Yes | [5][11] |

| Bacillus licheniformis | Positive | Yes | Yes | [11] |

| Bacillus velezensis | Positive | Yes | Yes | [11] |

| Bacillus megaterium | Positive | Yes | No | [11] |

| Staphylococcus aureus | Positive | Yes | No | [11] |

| Listeria innocua | Positive | Yes | No | [11] |

| Corynebacterium glutamicum | Positive | Yes | No | [11] |

| Enterococcus faecalis | Positive | Partial | No | [11] |

| Salmonella enterica | Negative | No | No | [11] |

| Escherichia coli | Negative | No | No | [11] |

| Candida albicans | N/A (Fungus) | Yes | N/A | [12] |

Note: The data presented is primarily qualitative. Specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the cited literature.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp. Mg1

This protocol outlines a general procedure for the extraction and purification of linearmycins, which are known to be produced by Streptomyces sp. Mg1.[3][13][14]

Workflow for this compound Isolation and Purification

Methodology:

-

Fermentation: Inoculate a suitable production medium with Streptomyces sp. Mg1.[9] Culture in a submerged batch fermenter under optimized conditions (e.g., 28°C, 200 rpm for 7 days).[8][10]

-

Extraction: Separate the mycelia from the culture broth by centrifugation. Extract the mycelial cake with an organic solvent such as n-butanol.[15]

-

Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator.

-

Initial Purification: Subject the crude extract to column chromatography (e.g., silica gel) to fractionate the components.

-

HPLC Purification: Purify the linearmycin-containing fractions using reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17] A C18 column is typically used with a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape.[2][18][19]

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid.

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a high aqueous content to a high organic content (e.g., 5% to 95% B over 30 minutes) is a common starting point.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where linearmycins absorb (e.g., around 333 nm for Linearmycin A).[11]

-

-

Characterization: Confirm the identity and purity of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Broth Microdilution MIC Assay for this compound

Due to the hydrophobic nature of this compound, modifications to the standard broth microdilution protocol are necessary to ensure its solubility and prevent adsorption to microplate surfaces.[20][21]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of purified this compound in 100% dimethyl sulfoxide (DMSO).[21]

-

Preparation of Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).[1][22]

-

To prevent precipitation and adsorption, the broth should be supplemented with a surfactant such as Tween 80 (polysorbate 80) at a final concentration of 0.002%.[4][20][21] The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.[23]

-

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the supplemented broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[22]

-

Inoculation and Incubation:

-

Dispense the antibiotic dilutions into a 96-well microtiter plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (bacteria in broth with surfactant and DMSO, but no antibiotic) and a sterility control (broth with surfactant and DMSO only).[1]

-

Incubate the plate at 35-37°C for 16-20 hours.[1]

-

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[24]

YfiJK Signaling Pathway Activation Assay

This assay utilizes a reporter system in B. subtilis to monitor the activation of the YfiJK signaling pathway in response to this compound.

Methodology:

-

Strain Construction: Construct a B. subtilis reporter strain containing a transcriptional fusion of the yfiLMN promoter to a reporter gene, such as lacZ (encoding β-galactosidase).[4]

-

Exposure to this compound:

-

Culture the reporter strain to mid-log phase.

-

Expose the culture to various concentrations of this compound (solubilized as described in the MIC protocol).

-

Include a negative control (no this compound) and a positive control (a known inducer of the pathway, if available).

-

-

Reporter Gene Assay:

-

After a defined incubation period, harvest the cells.

-

Measure the activity of the reporter enzyme (e.g., β-galactosidase activity using a substrate like ONPG or a fluorescent substrate).

-

An increase in reporter activity in the presence of this compound indicates activation of the YfiJK pathway.[4]

-

Conclusion

This compound is a promising polyketide antibiotic with a distinct mechanism of action that involves the disruption of the bacterial cytoplasmic membrane. Its unique mode of delivery via extracellular vesicles and the specific resistance mechanism it elicits in bacteria like B. subtilis make it an interesting subject for further research and potential therapeutic development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other related natural products. Future work should focus on obtaining more extensive quantitative data on its antimicrobial spectrum and optimizing its production to facilitate preclinical and clinical evaluation.

References

- 1. goldbio.com [goldbio.com]

- 2. Separation of Streptomycin B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 9. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3-10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Imaging secondary metabolism of Streptomyces sp. Mg1 during cellular lysis and colony degradation of competing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. PRODUCTION, PURIFICATION AND OPTIMIZATION OF STREPTOMYCIN FROM ISOLATED STRAIN OF STREPTOMYCES GRISEUS AND ANALYSIS BY HPLC | Semantic Scholar [semanticscholar.org]

- 18. ionsource.com [ionsource.com]

- 19. hplc.eu [hplc.eu]

- 20. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. protocols.io [protocols.io]

- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Linearmycin B Against Gram-Positive Bacteria: A Technical Whitepaper

Introduction

Linearmycin B is a polyketide natural product originally identified as an antifungal metabolite produced by Streptomyces sp. Mg1.[1] Subsequent research has revealed its potent antibacterial activity, particularly against Gram-positive bacteria.[2][3][4] Unlike many conventional antibiotics that target specific enzymatic pathways such as cell wall synthesis, linearmycins exhibit a distinct mechanism of action by directly targeting the bacterial cytoplasmic membrane, leading to rapid cell death.[2][3][4] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, available quantitative data, experimental protocols for its evaluation, and its interaction with bacterial signaling pathways.

Mechanism of Action: Direct Membrane Disruption

The primary antibacterial target of this compound is the cytoplasmic membrane of Gram-positive bacteria.[2][4] Its lytic activity is a direct consequence of its ability to physically disrupt the lipid bilayer, a mechanism distinct from that of cell-wall targeting antibiotics like beta-lactams.[2][3]

The proposed mechanism involves the following key steps:

-

Membrane Interaction: this compound, a lipid-like molecule, is often delivered to target cells via extracellular vesicles produced by the source Streptomyces strain.[1] This mode of delivery facilitates its interaction with the lipid components of the target bacterial membrane.

-

Membrane Depolarization: Upon interaction, this compound rapidly depolarizes the cytoplasmic membrane.[2][3] This event is a critical step leading to the loss of membrane potential, which is essential for cellular processes such as ATP synthesis and nutrient transport.

-

Lipid Bilayer Disruption and Lysis: The accumulation of this compound molecules within the membrane leads to a loss of integrity of the lipid bilayer, resulting in the formation of pores or other structural damage.[2][4] This disruption ultimately causes cell lysis and the release of intracellular contents.[2][3] A significant characteristic of this mechanism is its independence from active cellular metabolism and growth, meaning it can lyse non-growing cells.[2][3]

While linearmycins inhibit the growth of all tested Gram-positive bacteria, the lytic effect is most pronounced in Bacillus species.[2][3]

References

Antifungal properties of Linearmycin B and its analogs

An In-depth Technical Guide to the Antifungal Properties of Linearmycin B and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antifungal properties of this compound and its related analogs. It covers the core mechanism of action, presents available quantitative data on antifungal activity, details relevant experimental protocols, and discusses the structure-activity relationship based on current knowledge.

Introduction

Linearmycins are a family of polyketide antibiotics produced by Streptomyces species.[1] Initially identified for their antibacterial properties, particularly their lytic activity against Gram-positive bacteria like Bacillus subtilis, they also possess significant antifungal capabilities.[1] Structurally, they are similar to other polyene antifungal agents, such as amphotericin B and nystatin, characterized by a large carbon backbone with multiple conjugated double bonds. This structural similarity suggests a related mechanism of action, positioning linearmycins as compounds of interest in the search for new antifungal agents. This guide focuses on the available data for Linearmycin A and B, the primary described analogs.

Mechanism of Action

The antifungal mechanism of linearmycins is believed to be consistent with that of other polyene antibiotics, which primarily target the integrity of the fungal cell membrane.[2][3] The key steps are as follows:

-

Ergosterol Binding: Polyenes selectively bind to ergosterol, the principal sterol component of fungal cell membranes. Mammalian cells contain cholesterol instead of ergosterol, which provides a degree of selectivity and forms the basis of the therapeutic window for this class of drugs.[3]

-

Pore Formation: Upon binding to ergosterol, linearmycin molecules are thought to aggregate within the membrane, forming pores or channels.[3]

-

Membrane Permeabilization: These pores disrupt the osmotic integrity of the membrane, leading to the leakage of essential intracellular ions (such as K+, Na+, and H+) and small molecules.[3]

-

Cell Death: The resulting loss of ionic gradients and vital cellular contents leads to the cessation of metabolic processes and ultimately, fungal cell death.[3]

The direct disruption of the cytoplasmic membrane is a powerful mechanism that is less prone to resistance than the inhibition of specific enzymatic pathways.[4][5]

Caption: Proposed mechanism of action for this compound against fungal cells.

Quantitative Antifungal Activity

Quantitative data for the antifungal activity of linearmycins is limited. The available information primarily pertains to Linearmycin A and was determined using disk diffusion assays, with results reported as the minimum inhibitory concentration per disk (μ g/disc ).

| Compound | Fungal Species | Activity (MIC in µ g/disc ) | Citation(s) |

| Linearmycin A | Candida albicans | 1.6 | [2][6] |

| Saccharomyces cerevisiae | 0.1 | [2][6] | |

| Aspergillus niger | 0.2 | [2][6] | |

| This compound | Candida albicans | Data not available | |

| Saccharomyces cerevisiae | Data not available | ||

| Aspergillus niger | Data not available |

Structure-Activity Relationship (SAR)

A detailed SAR for a wide range of linearmycin analogs has not yet been established in the public literature. However, key structural information on the primary analogs, Linearmycin A and B, provides a foundation for future studies.

-

Linearmycin A vs. This compound: The core difference between these two analogs lies at the carboxylic acid terminus. Linearmycin A contains a tetraenone moiety, while this compound features a pentaenone.[1] This extension of the conjugated polyene system in this compound could potentially influence its binding affinity for ergosterol and its overall antifungal potency, though comparative quantitative data is needed to confirm this.

-

Importance of the Polyene Structure: As with other polyene antifungals, the rigid, lipophilic polyene region is critical for insertion into the fungal membrane and interaction with ergosterol. Modifications that reduce the length or planarity of this region would likely diminish antifungal activity.

-

Terminal Groups: The terminal amino and carboxylic acid groups provide hydrophilic anchors. Altering these groups could affect the solubility and pharmacokinetic properties of the molecules, as well as their orientation and stability within the fungal membrane. Studies on other antimicrobial peptides and polyketides have shown that such modifications can significantly impact bioactivity.[7][8]

Further research involving the synthesis and evaluation of a diverse library of linearmycin analogs is necessary to fully elucidate the SAR for this compound class.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antifungal properties of this compound and its analogs.

Antifungal Susceptibility Testing: Broth Microdilution

This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) in μg/mL.[9][10]

-

Medium Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

Inoculum Preparation:

-

Subculture the fungal isolate onto Potato Dextrose Agar (PDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest fungal cells and suspend them in sterile 0.85% saline.

-

Adjust the suspension turbidity to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm), which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this stock suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.

-

Include a positive control (inoculum without drug) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the positive control.[9] The endpoint can be read visually or with a microplate reader at 490 nm.

-

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Antifungal Susceptibility Testing: Disk Diffusion Assay

This method is suitable for screening and corresponds to the data format reported for Linearmycin A.[2][6]

-

Agar and Inoculum:

-

Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

-

Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described in section 5.1.

-

Using a sterile cotton swab, evenly streak the inoculum across the entire surface of the agar plate.

-

-

Disk Application:

-

Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.

-

Pipette a specific amount of the linearmycin analog solution (e.g., 20 µL) onto each disk to achieve the desired µ g/disc concentration.

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Endpoint Reading: Measure the diameter (in mm) of the zone of inhibition around each disk. The MIC in this context is the lowest amount of drug on the disk that produces a zone of complete inhibition.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the metabolic activity of mammalian cells, providing an indication of potential toxicity.

-

Cell Culture:

-

Culture a human cell line (e.g., HEK293 or HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 humidified incubator.

-

Seed cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the linearmycin analog in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 24-48 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

-

Data Acquisition:

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

-

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The antibiotic polymyxin B exhibits novel antifungal activity against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Structure-activity relationships of globomycin analogues as antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of sparsomycin and its analogues. Inhibition of peptide bond formation in cell-free systems and of L1210 and bacterial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Linearmycin B: A Potent Agent in Bacterial Warfare and Lysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the perpetual struggle for resources and dominance within microbial communities, bacteria have evolved a sophisticated arsenal of chemical weapons. Among these are specialized metabolites, small molecules that can inhibit or kill competing microbes. Linearmycin B, a member of the polyketide family of antibiotics, has emerged as a significant player in these microbial conflicts.[1][2] Produced by Streptomyces species, this potent compound exhibits a fascinating dual role: it acts as a lytic agent, particularly against Gram-positive bacteria such as Bacillus subtilis, and as a signaling molecule that triggers a defensive response in its target.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, its role in bacterial competition, and the intricate signaling pathways it modulates.

Mechanism of Action: Membrane Disruption and Lysis

This compound's primary mode of action is the targeted disruption of the cytoplasmic membrane in susceptible bacteria.[1][2] This mechanism is distinct from that of many common antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.

Membrane Depolarization

Exposure of B. subtilis to linearmycin leads to a rapid depolarization of the cytoplasmic membrane. This disruption of the membrane potential is a critical step in the lytic process and is correlated with a loss of cell viability.[1] The effect is potent, with studies showing a significant decrease in the optical density (OD600) of B. subtilis cultures by as much as 0.7 units following treatment with linearmycin-containing preparations.[1]

Intrinsic Lytic Capability

A key characteristic of linearmycin-induced lysis is its independence from active cellular metabolism and growth of the target bacterium.[1] This suggests that linearmycin possesses an intrinsic capacity to lyse cells, likely through direct physical disruption of the lipid bilayer.[1][2] This has been further substantiated by in vitro experiments using liposomes as model membranes, where linearmycins were shown to be capable of disrupting these artificial lipid bilayers in the absence of any cellular components.[2]

Role in Bacterial Competition: The Trojan Horse Strategy

In the soil environment where Streptomyces and Bacillus species often coexist and compete, the delivery of linearmycin is a critical factor due to its poor solubility in aqueous environments.

Extracellular Vesicle-Mediated Delivery

Streptomyces sp. Mg1 has evolved an elegant solution to this delivery challenge by packaging linearmycins into extracellular vesicles.[1][3] These vesicles act as natural delivery vehicles, protecting the hydrophobic linearmycin molecules and facilitating their transport to target cells.[1][3] This "Trojan horse" strategy allows for the efficient delivery of a lytic cargo to competing bacteria. Interestingly, the biosynthesis of linearmycin appears to be linked to the genesis of these extracellular vesicles, suggesting a coordinated mechanism for production and delivery.[3]

The Target's Defense: A Two-Component Signaling System

Faced with the threat of linearmycin-induced lysis, Bacillus subtilis has developed a sophisticated defense mechanism involving a two-component signaling (TCS) system and an ATP-binding cassette (ABC) transporter. This system was originally identified through mutations in the yfiJK operon that conferred resistance to linearmycin and has since been renamed the Lnr (Linearmycin resistance) system.

The LnrJK Sensing and Signaling Pathway

The Lnr system is comprised of the histidine kinase LnrJ (formerly YfiJ) and the response regulator LnrK (formerly YfiK). LnrJ is a membrane-bound sensor that is thought to directly detect the presence of linearmycin and other polyene antibiotics in the cell membrane. Upon activation, LnrJ autophosphorylates and then transfers the phosphate group to LnrK.

The LnrLMN Efflux Pump

Phosphorylated LnrK acts as a transcriptional activator for the downstream lnrLMN (formerly yfiLMN) operon. This operon encodes an ABC transporter, LnrLMN, which functions as an efflux pump to remove linearmycin from the cell membrane, thereby conferring resistance. The expression of the lnrLMN operon is tightly regulated and is strongly induced in the presence of linearmycin.

Below is a diagram illustrating the LnrJK-LnrLMN signaling pathway in response to this compound.

Caption: The LnrJK-LnrLMN signaling pathway in Bacillus subtilis in response to this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: Lytic Activity of Linearmycin against Bacillus subtilis

| Parameter | Value | Reference |

| Decrease in OD600 | 0.7 units | [1] |

| Effective Concentration Range (from HPLC) | 5–20 mAU s/µL | [1] |

Note: Further research is required to establish a comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound against a broader range of Gram-positive bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound.[4][5][6][7][8]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile diluent (e.g., CAMHB or PBS)

-

Plate reader for OD600 measurements

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the OD600 of each well using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the negative control.

Caption: Workflow for MIC determination using the broth microdilution method.

Membrane Depolarization Assay using DiSC₃(5)

This protocol utilizes the voltage-sensitive fluorescent dye DiSC₃(5) to measure changes in bacterial membrane potential upon exposure to this compound.[1][9][10][11]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Assay buffer (e.g., PBS supplemented with glucose)

-

DiSC₃(5) stock solution (in DMSO)

-

This compound solution

-

Fluorometer or fluorescence plate reader (Excitation ~622 nm, Emission ~670 nm)

Procedure:

-

Grow bacteria to mid-log phase, then harvest by centrifugation and wash with the assay buffer.

-

Resuspend the cells in the assay buffer to a standardized optical density (e.g., OD600 of 0.2).

-

Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

-

Monitor the baseline fluorescence until it is stable.

-

Add the this compound solution to the cell suspension and immediately begin recording the fluorescence intensity over time.

-

A rapid increase in fluorescence indicates the release of the dye from the depolarized membranes.

-

Include a positive control for depolarization (e.g., a known ionophore like valinomycin) and a negative control (untreated cells).

Caption: Workflow for the membrane depolarization assay using DiSC₃(5).

Liposome Leakage Assay

This in vitro assay assesses the ability of this compound to directly disrupt lipid bilayers using artificial liposomes encapsulating a fluorescent dye.[12][13][14][15]

Materials:

-

Lipids (e.g., a mixture mimicking bacterial membranes)

-

Fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration

-

Buffer (e.g., HEPES)

-

This compound solution

-

Fluorometer

Procedure:

-

Prepare large unilamellar vesicles (LUVs) by hydrating a lipid film with a solution containing a high concentration of the fluorescent dye.

-

Remove the unencapsulated dye by size-exclusion chromatography.

-

Dilute the liposome suspension in the assay buffer in a cuvette.

-

Record the baseline fluorescence.

-

Add the this compound solution to the liposome suspension.

-

Monitor the increase in fluorescence over time. Leakage of the dye from the liposomes results in its dilution and a corresponding increase in fluorescence.

-

A positive control for complete lysis (e.g., addition of a detergent like Triton X-100) should be used to determine the maximum fluorescence signal.

References

- 1. stubbendiecklab.com [stubbendiecklab.com]

- 2. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Link between Linearmycin Biosynthesis and Extracellular Vesicle Genesis Connects Specialized Metabolism and Bacterial Membrane Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. goldbio.com [goldbio.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. protocols.io [protocols.io]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Dissecting antibiotic effects on the cell envelope using bacterial cytological profiling: a phenotypic analysis starter kit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

Linearmycin B's Disruption of Bacillus subtilis Colonies: A Technical Guide to the Mechanism of Action and Cellular Response

For Researchers, Scientists, and Drug Development Professionals

Abstract